RO-5963 Dual Inhibition vs. Nutlin-3a: Binding Affinity to p53–MDM2 and p53–MDMX
RO-5963 is a dual inhibitor of both p53–MDM2 and p53–MDMX interactions, whereas Nutlin-3a is a selective inhibitor of only the p53–MDM2 interaction. In vitro binding assays demonstrate that RO-5963 inhibits the p53–MDM2 interaction with an IC50 of ~17 nM and the p53–MDMX interaction with an IC50 of ~24 nM . In contrast, Nutlin-3a shows no significant inhibition of the p53–MDMX interaction at comparable concentrations [1].
| Evidence Dimension | Inhibition of p53–MDM2 and p53–MDMX interactions (IC50) |
|---|---|
| Target Compound Data | p53–MDM2 IC50 = 17.3 nM; p53–MDMX IC50 = 24.7 nM |
| Comparator Or Baseline | Nutlin-3a: p53–MDM2 IC50 = 4.9 ± 0.6 µM (cellular assay); p53–MDMX IC50 = No significant inhibition |
| Quantified Difference | RO-5963 inhibits p53–MDMX (Nutlin-3a does not); RO-5963 p53–MDM2 IC50 is ~288-fold lower (more potent) than Nutlin-3a in this assay context. |
| Conditions | In vitro binding assay (Sigma-Aldrich) for RO-5963; cellular NanoBiT assay for Nutlin-3a (Coelho et al., 2019). |
Why This Matters
For research in cells with high MDMX expression (e.g., certain breast cancers, retinoblastoma), Nutlin-3a is ineffective, making RO-5963 the necessary tool for robust p53 activation.
- [1] Coelho R, et al. A new split-luciferase complementation assay for detecting protein-protein interactions in living cells. Sci Rep. 2019 Nov 29;9(1):17887. View Source
